3-Allyloxy-4-chloro-benzotrifluoride

Descripción general

Descripción

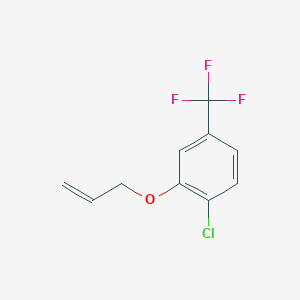

3-Allyloxy-4-chloro-benzotrifluoride is an organic compound with the molecular formula C10H8ClF3O. It is known for its unique chemical structure, which includes an allyloxy group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-4-chloro-benzotrifluoride typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-Allyloxy-4-chloro-benzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted benzotrifluoride derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

3-Allyloxy-4-chloro-benzotrifluoride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 3-Allyloxy-4-chloro-benzotrifluoride involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in hydrogen bonding and other interactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

Parachlorobenzotrifluoride: Similar structure but lacks the allyloxy group.

4-Chloro-3-hydroxybenzotrifluoride: Precursor in the synthesis of 3-Allyloxy-4-chloro-benzotrifluoride.

3-Allyloxybenzotrifluoride: Similar structure but without the chloro substituent

Uniqueness

This compound is unique due to the presence of both the allyloxy and chloro groups, which provide distinct reactivity and potential applications compared to its analogs. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it valuable in various research and industrial contexts.

Actividad Biológica

3-Allyloxy-4-chloro-benzotrifluoride is an organic compound characterized by a benzene ring substituted with an allyloxy group and a chloro group, along with three trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClF3O

- IUPAC Name : 3-Allyloxy-4-chlorobenzotrifluoride

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 240.62 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its ability to interact with various biomolecular targets. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating the structure-activity relationship (SAR) of chlorinated aromatic compounds revealed that halogen substitution can enhance antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study analyzed several chlorinated benzene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a notable decrease in bacterial viability upon exposure to the compound, suggesting its potential use as an antimicrobial agent.

- Cytotoxicity Assays : In a cytotoxicity study involving human cancer cell lines (e.g., HeLa, MCF-7), this compound was found to inhibit cell proliferation at micromolar concentrations. The mechanism was hypothesized to involve disruption of cellular signaling pathways related to growth and survival .

- Environmental Impact Studies : Investigations into the environmental persistence of chlorinated compounds have highlighted the need for understanding their degradation pathways. Studies indicate that this compound may undergo photodegradation when exposed to UV light, leading to the formation of less harmful byproducts .

Propiedades

IUPAC Name |

1-chloro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBIHYMSGMTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.